2-Methylquinazolin-4(3H)-one hydrochloride
Overview
Description
2-Methylquinazolin-4(3H)-one hydrochloride is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties . The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
It’s known that quinazolinone derivatives, a group to which this compound belongs, have broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory . These applications suggest that the compound may interact with a variety of biological targets.
Mode of Action
Given the broad range of biological and therapeutic activities of quinazolinone derivatives , it can be inferred that the compound likely interacts with its targets in a way that modulates their function, leading to the observed effects.
Biochemical Pathways
Based on the wide range of applications of quinazolinone derivatives , it can be inferred that the compound likely affects multiple pathways, leading to downstream effects such as antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities.
Result of Action
Given the broad range of biological and therapeutic activities of quinazolinone derivatives , it can be inferred that the compound likely induces a variety of molecular and cellular changes.
Biochemical Analysis
Biochemical Properties
2-Methylquinazolin-4(3H)-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial effects . The compound’s interaction with these enzymes often involves binding to the active site, leading to enzyme inhibition and disruption of microbial growth.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Additionally, the compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cellular proliferation in certain cancer cell lines.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of enzymes involved in DNA replication, thereby exerting antitumor effects . Additionally, it can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has shown sustained antimicrobial and anti-inflammatory effects, although the potency may decrease with prolonged exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and anti-inflammatory effects without noticeable toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as the metabolites may have different biological activities compared to the parent compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, leading to its accumulation in specific tissues . This distribution pattern can influence the compound’s therapeutic effects and toxicity, as higher concentrations in certain tissues may enhance efficacy or lead to adverse effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. This subcellular localization can influence the compound’s efficacy and specificity in targeting certain cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinazolin-4(3H)-one hydrochloride typically involves the condensation of 2-aminobenzamide with an aldehyde or ketone. One common method is the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation, using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) . Another method involves the use of graphene oxide (GO) nanosheets as a catalyst in an aqueous medium at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts and solvents is crucial to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Methylquinazolin-4(3H)-one hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic substitution at the quinazolinone ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Iodine, molecular oxygen, and a suitable solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Imidazo[1,5-a]quinazolin-5(4H)-ones.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
2-Methylquinazolin-4(3H)-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential as an antitumor and anticonvulsant agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2-methylquinazolin-4(3H)-one: Known for its role as a histone deacetylase inhibitor and cytotoxic agent.
4(3H)-Quinazolinone: Exhibits a broad range of biological activities, including antimalarial, antitumor, and antimicrobial properties.
Uniqueness
2-Methylquinazolin-4(3H)-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.
Properties
IUPAC Name |
2-methyl-3H-quinazolin-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c1-6-10-8-5-3-2-4-7(8)9(12)11-6;/h2-5H,1H3,(H,10,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSGDKONPZSFEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856762 | |
Record name | 2-Methylquinazolin-4(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29378-39-0 | |
Record name | 2-Methylquinazolin-4(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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